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Compound of Interest

Compound Name: Secologanoside

Cat. No.: B2409339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

and analytical methodologies required for the confident identification of secologanoside, a key

secoiridoid glycoside of significant interest in natural product research and drug discovery. This

document details its characteristic Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, outlines experimental protocols for its isolation and analysis, and

presents a logical workflow for its characterization.

Spectroscopic Data for Secologanoside
Identification
The unique structural features of secologanoside give rise to a distinct spectroscopic

fingerprint. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass

spectrometry data essential for its identification.

NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of secologanoside, typically recorded in deuterated methanol

(CD₃OD), reveal characteristic signals corresponding to its iridoid core, vinyl group, and

glucose moiety.

Table 1: ¹H NMR Spectroscopic Data of Secologanoside (in CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 7.48 s

3 5.75 d 2.0

5 3.09 m

6α 1.95 m

6β 2.15 m

7 - - -

8 5.75 ddd 17.2, 10.4, 7.2

9 2.55 m

10α 5.25 d 17.2

10β 5.18 d 10.4

11 3.68 s

1' 4.65 d 8.0

2' 3.20 t 8.0

3' 3.38 t 8.8

4' 3.28 t 9.2

5' 3.35 m

6'a 3.85 dd 12.0, 2.0

6'b 3.65 dd 12.0, 5.6

Table 2: ¹³C NMR Spectroscopic Data of Secologanoside (in CD₃OD)[1]
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Position Chemical Shift (δ, ppm)

1 152.0

3 114.5

4 29.8

5 46.5

6 32.0

7 131.0

8 135.5

9 51.8

10 118.0

11 169.0

1' 100.2

2' 74.8

3' 78.0

4' 71.5

5' 78.2

6' 62.8

Mass Spectrometry Data
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the

molecular weight and fragmentation pattern of secologanoside.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Secologanoside
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Ion Calculated m/z Observed m/z

[M+H]⁺ 391.1235 391.1231

[M+Na]⁺ 413.1054 413.1050

[M-H]⁻ 389.1089 389.1092

The MS/MS fragmentation of the protonated molecule [M+H]⁺ typically shows a characteristic

loss of the glucose moiety (162 Da), resulting in a prominent fragment ion at m/z 229.

Experimental Protocols
The following sections provide detailed methodologies for the isolation and spectroscopic

analysis of secologanoside.

Isolation of Secologanoside from Fraxinus excelsior
Leaves
This protocol outlines a general procedure for the extraction and purification of

secologanoside from the leaves of Fraxinus excelsior (Ash).

Materials and Reagents:

Air-dried and powdered leaves of Fraxinus excelsior

Methanol (MeOH)

Water (H₂O)

Solid-phase extraction (SPE) column (e.g., C18)

High-performance liquid chromatography (HPLC) system with a preparative column (e.g.,

C18)

Procedure:
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Extraction: Macerate the powdered leaves with 80% aqueous methanol at room temperature

for 24 hours. Filter the extract and concentrate it under reduced pressure to obtain a crude

extract.

Solid-Phase Extraction (SPE): Dissolve the crude extract in water and load it onto a pre-

conditioned C18 SPE column.

Fractionation: Elute the column with a stepwise gradient of methanol in water (e.g., 20%,

40%, 60%, 80%, and 100% MeOH). Collect the fractions and monitor them by thin-layer

chromatography (TLC) or analytical HPLC.

Preparative HPLC: Pool the fractions containing secologanoside and subject them to

preparative HPLC on a C18 column. Use an isocratic or gradient elution with a mobile phase

of methanol and water to isolate pure secologanoside.

Purity Confirmation: Confirm the purity of the isolated secologanoside by analytical HPLC

and spectroscopic methods (NMR, MS).

NMR Spectroscopy
Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

Dissolve approximately 5-10 mg of purified secologanoside in 0.5 mL of deuterated

methanol (CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra at room temperature.

For ¹H NMR, use a standard pulse sequence with a sufficient number of scans to achieve a

good signal-to-noise ratio.
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For ¹³C NMR, use a proton-decoupled pulse sequence.

Use standard parameters for 2D NMR experiments (COSY, HSQC, HMBC) to establish

proton-proton and proton-carbon correlations for complete structural assignment.

UPLC-ESI-QTOF-MS Analysis
Instrumentation:

An ultra-performance liquid chromatography (UPLC) system coupled to a quadrupole time-

of-flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

Dissolve a small amount of the purified secologanoside or the plant extract in the initial

mobile phase to a concentration of approximately 10-100 µg/mL.

Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

Flow Rate: 0.3-0.5 mL/min.

Column Temperature: 30-40 °C.

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Positive and/or negative ESI.
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Capillary Voltage: 3-4 kV.

Cone Voltage: 20-40 V.

Source Temperature: 100-120 °C.

Desolvation Temperature: 300-400 °C.

Acquisition Range: m/z 100-1000.

MS/MS: For fragmentation studies, select the precursor ion of secologanoside and apply a

collision energy of 10-30 eV.

Visualization of Analytical Workflows
The following diagrams, created using the DOT language, illustrate the key logical and

experimental workflows for the identification of secologanoside.
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Fig. 1: Workflow for the isolation and identification of secologanoside.
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Fig. 2: Simplified MS/MS fragmentation pathway of secologanoside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2409339?utm_src=pdf-body-img
https://www.benchchem.com/product/b2409339?utm_src=pdf-body
https://www.benchchem.com/product/b2409339?utm_src=pdf-custom-synthesis
https://www.chemistrysteps.com/nmr-chemical-shift-values-table/
https://www.benchchem.com/product/b2409339#spectroscopic-data-nmr-ms-for-secologanoside-identification
https://www.benchchem.com/product/b2409339#spectroscopic-data-nmr-ms-for-secologanoside-identification
https://www.benchchem.com/product/b2409339#spectroscopic-data-nmr-ms-for-secologanoside-identification
https://www.benchchem.com/product/b2409339#spectroscopic-data-nmr-ms-for-secologanoside-identification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2409339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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